
methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is a cyclobutane derivative with a hydroxymethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a Diels-Alder reaction followed by oxidation and esterification steps. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Flow microreactor systems have been shown to be efficient for the synthesis of similar compounds, providing better control over reaction parameters and reducing waste .
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of methyl (1R,2S)-2-(carboxymethyl)-3-oxocyclobutane-1-carboxylate.
Reduction: Formation of methyl (1R,2S)-2-(hydroxymethyl)-3-hydroxycyclobutane-1-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and ketone groups can form hydrogen bonds and participate in various biochemical pathways. The compound’s effects are mediated through its binding to enzymes and receptors, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2S)-2-(hydroxymethyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure with a hydroxyl group instead of a ketone.
Methyl (1R,2S)-2-(carboxymethyl)-3-oxocyclobutane-1-carboxylate: Similar structure with a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
Methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
methyl (1R,2S)-2-(hydroxymethyl)-3-oxocyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-11-7(10)4-2-6(9)5(4)3-8/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1 |
InChI Key |
LUERNSZWHOYFAS-RFZPGFLSSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC(=O)[C@@H]1CO |
Canonical SMILES |
COC(=O)C1CC(=O)C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


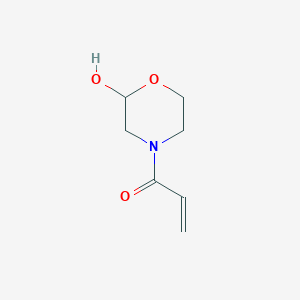
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)
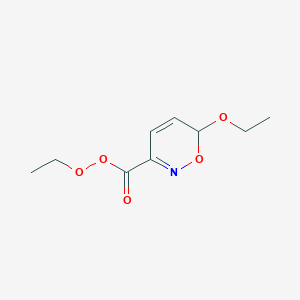
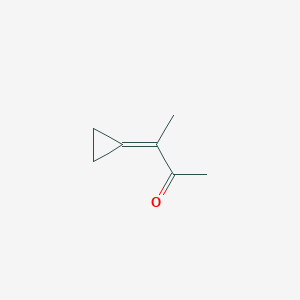
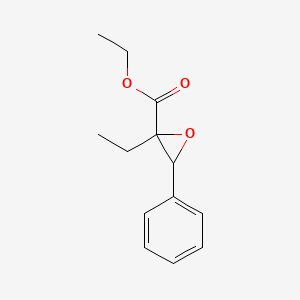
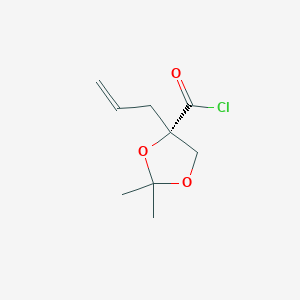

![Thymine,[methyl-3H]](/img/structure/B13805599.png)
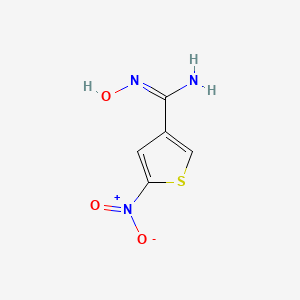
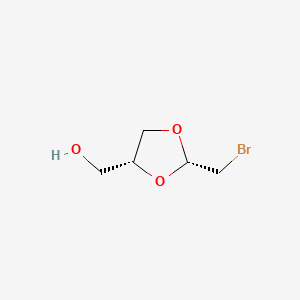

![(R,R)-1,1'-Bis[dinaphtho[1,2-D,1,2F][1,3,2]dioxaphosphepin-8-YL]ferrocene](/img/structure/B13805624.png)
![(6aR,9R,10aR)-N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13805656.png)
